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molecular formula C4H6O B1348244 (R)-(+)-3-Butyn-2-ol CAS No. 42969-65-3

(R)-(+)-3-Butyn-2-ol

Cat. No. B1348244
M. Wt: 70.09 g/mol
InChI Key: GKPOMITUDGXOSB-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05594000

Procedure details

A solution of 3-butyn-2-ol (42 g, 0.6 mol) in dry THF (800 ml) under nitrogen was cooled with a dry-ice/acetone bath. n-Butyl lithium (390 ml of 2.5M and 230 ml of 1.5M) in hexane was added rapidly, dropwise. The suspension became gelatinous and another 800 mls of dry THF was added. The reaction was stirred at approximately -78° C. for 1 hour and then at 0° C. for 20 minutes. The reaction was cooled to -78° C. and 1-ethoxycarbonyl-4-piperidinone (104 g, 0.607 mol) in 300 ml of dry THF was added rapidly dropwise. The reaction mixture was allowed to warm to room temperature and then stirred overnight. The reaction mixture was cooled in an ice-bath, diluted with THF (1.51 ), decomposed with saturated NH4Cl, and the THF layer was washed three times with 200 ml of saturated ammonium chloride. The aqueous layers were back-washed with THF (200 ml×3). The organic layers were combined and dried over MgSO4 and evaporated to give an oil. A one-fifth portion of the oil was purified by flash chromatography on silica gel and elution with 30% ethyl acetate/ether afforded the desired product diol (19.7 g).
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Two
Quantity
390 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
104 g
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([OH:5])[C:3]#[CH:4].C([Li])CCC.[CH2:11]([O:13][C:14]([N:16]1[CH2:21][CH2:20][C:19](=[O:22])[CH2:18][CH2:17]1)=[O:15])[CH3:12].[NH4+].[Cl-]>C1COCC1.CCCCCC>[OH:5][CH:2]([CH3:1])[C:3]#[C:4][C:19]1([OH:22])[CH2:18][CH2:17][N:16]([C:14]([O:13][CH2:11][CH3:12])=[O:15])[CH2:21][CH2:20]1 |f:3.4|

Inputs

Step One
Name
Quantity
800 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
42 g
Type
reactant
Smiles
CC(C#C)O
Name
Quantity
800 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
390 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Four
Name
Quantity
104 g
Type
reactant
Smiles
C(C)OC(=O)N1CCC(CC1)=O
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at approximately -78° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 0° C. for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to -78° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in an ice-bath
WASH
Type
WASH
Details
the THF layer was washed three times with 200 ml of saturated ammonium chloride
WASH
Type
WASH
Details
The aqueous layers were back-washed with THF (200 ml×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
A one-fifth portion of the oil was purified by flash chromatography on silica gel and elution with 30% ethyl acetate/ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC(C#CC1(CCN(CC1)C(=O)OCC)O)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 19.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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